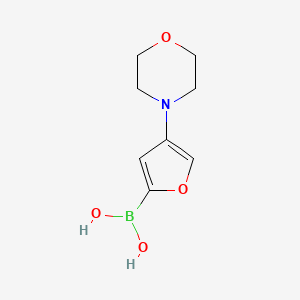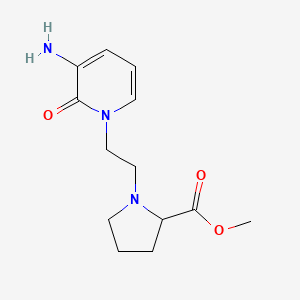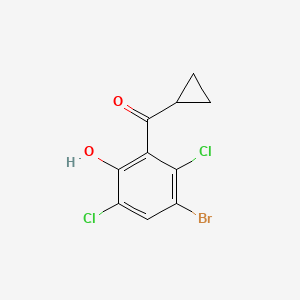
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C₁₀H₇BrCl₂O₂ and a molecular weight of 309.97 g/mol . It is characterized by the presence of bromine, chlorine, and cyclopropane groups attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and coupling reactions can be scaled up for industrial purposes if needed.
化学反応の分析
Types of Reactions
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can modify the cyclopropane ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce quinones.
科学的研究の応用
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
4-Bromo-2,6-dichloroaniline: Similar in structure but lacks the cyclopropane and carbonyl groups.
4-Bromo-2,6-dichloroanisole: Similar but contains a methoxy group instead of a phenol group.
2-Bromo-4-chloroacetophenone: Contains a bromine and chlorine but has an acetophenone group instead of a cyclopropanecarbonyl group.
特性
分子式 |
C10H7BrCl2O2 |
|---|---|
分子量 |
309.97 g/mol |
IUPAC名 |
(3-bromo-2,5-dichloro-6-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H7BrCl2O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |
InChIキー |
HZCSIEOGPNMQCV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2Cl)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
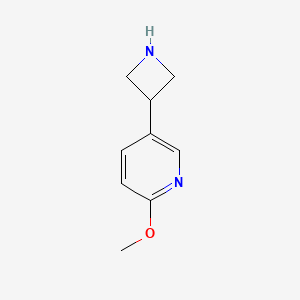

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
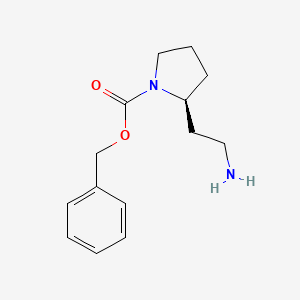
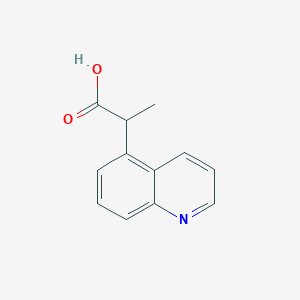
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)

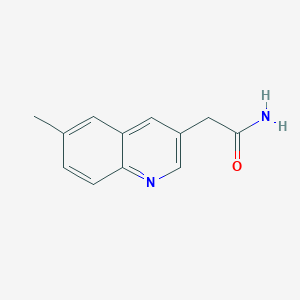
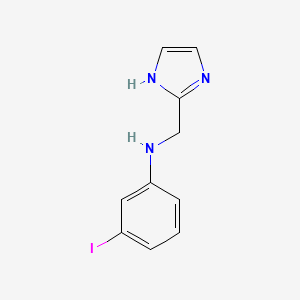
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
